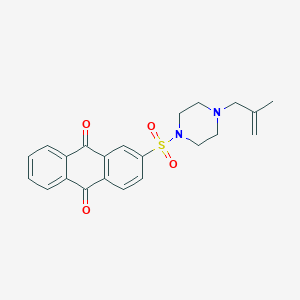

2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione

Description

Properties

IUPAC Name |

2-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c1-15(2)14-23-9-11-24(12-10-23)29(27,28)16-7-8-19-20(13-16)22(26)18-6-4-3-5-17(18)21(19)25/h3-8,13H,1,9-12,14H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUHJRDIFUIRCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione typically involves the following steps:

Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 2-methylallyl group. This can be achieved through the reaction of piperazine with 2-methylallyl chloride in the presence of a base such as sodium hydroxide.

Sulfonylation: The substituted piperazine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

Coupling with Anthracene-9,10-dione: The final step involves coupling the sulfonylated piperazine with anthracene-9,10-dione under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione can undergo various chemical reactions, including:

Oxidation: The anthracene core can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form hydroquinone derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

9,10-Bis[(4-(2-hydroxyethyl)piperazine-1-yl)prop-2-yne-1-yl]anthracene

- Structure : Features two 4-(2-hydroxyethyl)piperazine groups linked via propargyl chains to the anthracene core.

- DNA Interaction : Demonstrates selective binding to G-quadruplex (G4) DNA over double-stranded (ds) DNA, with a binding affinity ratio (G4/dsDNA) of 1.92. Molecular docking suggests stacking interactions with G4 structures .

- Key Difference : The hydroxyethyl-piperazine and propargyl linker contrast with the target compound’s methylallyl-piperazine and direct sulfonyl linkage. This structural variation may influence binding kinetics and selectivity.

1,5-Di(Piperazin-1-Yl)Anthracene-9,10-Dione

- Structure : Two piperazine groups attached at the 1- and 5-positions of the anthracene core.

- DNA Interaction : Binds calf thymus DNA via intercalation and groove-binding modes, as shown by spectroscopic and electrochemical studies .

Mitoxantrone

- Structure: 1,4-Dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione.

- Clinical Relevance : Approved for treating acute myeloid leukemia (AML) and multiple sclerosis. Acts via DNA intercalation, topoisomerase II inhibition, and reactive oxygen species generation .

- Key Difference: The hydroxyethylamino side chains and dihydroxy groups enhance water solubility and DNA affinity. The target compound’s sulfonyl-piperazine group may offer improved pharmacokinetics or reduced cardiotoxicity.

Mechanistic Insights

- Sulfonyl Group Impact: The sulfonyl linkage in the target compound may enhance electrostatic interactions with DNA phosphate backbones, a feature absent in hydroxyethyl- or ethylamino-substituted analogs .

- Methylallyl Substitution : The 2-methylallyl group on piperazine could improve lipophilicity and membrane permeability compared to mitoxantrone’s polar side chains .

Biological Activity

The compound 2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its effects.

Chemical Structure

The chemical structure of 2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl group and the anthracene moiety are known to enhance the compound's reactivity and binding affinity to target proteins involved in disease pathways.

Antimicrobial Activity

Research indicates that derivatives of anthracene compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to 2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione show effectiveness against a range of bacterial strains. For example, a study utilizing the tube dilution technique revealed substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that the compound may disrupt bacterial cell wall synthesis or function through other mechanisms .

Anticancer Activity

The anticancer potential of 2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione has been evaluated using the MTT assay, which measures cell viability in response to drug treatment. Results indicate that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. Notably, the compound's effectiveness was comparable to standard chemotherapeutic agents, although further studies are needed to elucidate its exact mechanism of action .

Table 1: Summary of Biological Activities

Molecular Docking Studies

Molecular docking studies have provided insights into how 2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione interacts with specific protein targets. These studies suggest that the compound binds effectively to active sites on proteins involved in cell proliferation and survival pathways, potentially inhibiting their function and leading to cancer cell apoptosis .

Q & A

Basic: What are the optimal synthetic routes for 2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione, and how can purity be maximized?

Methodological Answer:

The synthesis typically involves sulfonation of anthracene-9,10-dione followed by nucleophilic substitution with 4-(2-methylallyl)piperazine. Critical parameters include:

- Sulfonation: Use concentrated sulfuric acid under controlled temperature (0–5°C) to avoid over-sulfonation .

- Coupling Reaction: Piperazine derivatives require anhydrous conditions (e.g., DMF or THF) and a base like triethylamine to neutralize HCl byproducts .

- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol can achieve >95% purity. Monitor via HPLC (C18 column, 254 nm) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR: ¹H/¹³C NMR confirms substitution patterns. Anthracene protons appear at δ 8.2–8.5 ppm; sulfonyl and piperazine groups show distinct shifts (e.g., piperazine CH₂ at δ 2.5–3.5 ppm) .

- IR: Sulfonyl S=O stretches at ~1350 cm⁻¹ and anthraquinone C=O at ~1670 cm⁻¹ .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 369.4 for C₂₀H₁₉N₂O₄S⁺) .

Advanced: How can DNA-binding affinity be experimentally evaluated, and what mechanistic insights can be derived?

Methodological Answer:

- Thermal Denaturation (Tm): Monitor UV absorbance (260 nm) of CT-DNA with compound ratios (0–5:1). ΔTm > 5°C suggests intercalation or groove binding .

- Ethidium Bromide Displacement: Fluorescence quenching indicates competitive DNA binding (IC₅₀ < 50 µM implies strong affinity) .

- Molecular Modeling: Docking studies (e.g., AutoDock Vina) can predict binding modes, such as anthraquinone intercalation and piperazine side-chain interactions in the minor groove .

Advanced: What strategies resolve contradictions in cytotoxicity data across cell lines?

Methodological Answer:

- Dose-Response Curves: Use 72-hour MTT assays across multiple cell lines (e.g., HeLa, MCF-7) with IC₅₀ comparisons. Normalize to positive controls (e.g., doxorubicin) .

- Mechanistic Profiling: Combine flow cytometry (apoptosis via Annexin V) and ROS assays to distinguish cytotoxic pathways. For example, anthraquinones often induce oxidative stress .

- Resistance Studies: Evaluate P-gp efflux using verapamil co-treatment; resistance in MDR1-overexpressing lines suggests efflux-mediated inactivity .

Advanced: How do structural modifications (e.g., sulfonyl vs. alkyl groups) impact biological activity?

Methodological Answer:

- SAR Analysis: Compare analogs (e.g., 2-((4-methylpiperazin-1-yl)sulfonyl) vs. non-sulfonated derivatives):

- Synthetic Libraries: Generate 10–20 analogs via parallel synthesis. Test in enzymatic assays (e.g., topoisomerase II inhibition) to correlate substituents with activity .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles. Use in a fume hood due to potential respiratory irritation .

- Spill Management: Absorb with inert material (vermiculite), seal in containers, and dispose as hazardous waste .

- Toxicity Data: While specific data are lacking, related anthraquinones show acute oral toxicity (LD₅₀ > 2000 mg/kg in rats). Assume similar precautions .

Advanced: How can computational methods predict pharmacokinetic properties?

Methodological Answer:

- ADME Prediction: Use SwissADME or ADMETLab to estimate:

- Docking Simulations: Prioritize targets (e.g., Bcl-2, topoisomerases) using PharmMapper. Validate with in vitro binding assays .

Advanced: What in vivo models are suitable for evaluating therapeutic potential?

Methodological Answer:

- Xenograft Models: Administer 5–20 mg/kg (i.p. or oral) in nude mice with human tumor grafts. Monitor tumor volume weekly .

- Toxicokinetics: Measure plasma levels via LC-MS/MS. Anthraquinones often show rapid clearance (t₁/₂ ~2–4 hours) .

- Combination Therapy: Co-dose with Bcl-2 inhibitors (e.g., ABT-199) to assess synergy in apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.